molecular formula C15H14N2O3 B2994413 (E)-3-(furan-2-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one CAS No. 1904624-82-3

(E)-3-(furan-2-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2994413
CAS No.: 1904624-82-3
M. Wt: 270.288
InChI Key: HZSKFUVBUVSVMM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-(furan-2-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises:

  • Furan-2-yl group: A heterocyclic aromatic ring contributing to π-π stacking interactions and electron-rich properties.
  • E-configuration: Confirmed by a coupling constant (J) of ~16.0 Hz for vinylic protons in NMR, typical of trans-alkene geometry in chalcones .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-15(6-5-12-4-2-8-19-12)17-10-14(11-17)20-13-3-1-7-16-9-13/h1-9,14H,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSKFUVBUVSVMM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15N3O3\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{3}

This compound features a furan ring and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by targeting key enzymes involved in cancer cell proliferation. For instance, derivatives of 1,3,4-oxadiazole, which share structural similarities with the compound , have shown efficacy against various cancer types by inhibiting enzymes such as thymidylate synthase and HDAC .

Case Study:
A study demonstrated that analogs of this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting a potent anticancer effect .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown activity against both gram-positive and gram-negative bacteria. The presence of the furan and pyridine rings may contribute to the disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

3. Anti-inflammatory Properties

Inflammation is a critical process in many diseases, including cancer and autoimmune disorders. The compound's structural features suggest potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

Mechanism:
Studies suggest that similar compounds can inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the furan or pyridine moieties can significantly alter the compound's potency and selectivity.

Key Findings:
Research indicates that substituents on the pyridine ring enhance binding affinity to target proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives with structural similarities are compared below, focusing on substituent effects, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Compound Name Substituents Synthesis Yield Key Bioactivity Notable Findings References
Target Compound 3-(Furan-2-yl), Azetidine-pyridine Not reported Tyrosinase inhibition (predicted) Enhanced H-bonding via pyridine
(E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (7) 3,5-Dibromo-4-hydroxyphenyl 24.5% Tyrosinase inhibition (IC₅₀: 2.1 µM) Bromine groups enhance enzyme binding
(E)-1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-yl)prop-2-en-1-one (3e) Indole-ethyl, Furan-2-yl Not reported Anticancer (crystallography studied) C–H···π interactions stabilize packing
(E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one (2c) Quinolinyloxy chain, Furan-2-yl Not reported Antiviral (docking score: 7.4 kcal/mol) Long-chain substituents improve ligand-receptor fit
(E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (8) 2,4-Dihydroxyphenyl, Furan-2-yl 22.4% Antioxidant, anti-melanogenesis Hydroxyl groups enhance solubility and radical scavenging

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., bromine in compound 7) increase tyrosinase inhibition by strengthening hydrophobic and halogen bonds .
  • Hydroxyl groups (compound 8) improve antioxidant capacity but may reduce membrane permeability due to polarity .
  • Azetidine-pyridine moiety (target compound) likely enhances target specificity via H-bonding with residues like histidine in tyrosinase, though experimental data are pending .

Synthesis Efficiency :

  • Yields vary widely (8.4–87%) depending on substituent reactivity. Brominated derivatives (e.g., compound 7) require basic conditions for successful condensation .
  • The azetidine ring in the target compound may necessitate protective group strategies to prevent ring strain-induced side reactions .

Computational Studies: Quinolinyloxy derivatives (e.g., 2c) exhibit superior docking scores (7.4 kcal/mol) compared to phenyl analogs, suggesting extended chains improve binding pocket occupancy . The target compound’s pyridinyloxy group is predicted to form π-stacking with tyrosine residues in tyrosinase, similar to indole-based chalcones .

Crystallographic and Interaction Analysis :

  • Indole-furan chalcones (e.g., 3e) adopt planar conformations stabilized by C–H···O and π-π interactions, critical for anticancer activity .
  • Azetidine’s smaller ring size compared to pyrrolidine (in compound 6C8) may reduce steric hindrance, improving target accessibility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-(furan-2-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between furan-substituted enones and azetidine derivatives. For optimization, catalytic methods using heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ (as demonstrated for analogous enone derivatives) improve yield and reduce side reactions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%) should be systematically varied. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the crystal structure of this compound be determined, and what crystallographic parameters are critical for characterization?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include space group (e.g., monoclinic P21/c), unit cell dimensions (a, b, c, β angles), and Z-value (molecules per unit cell). For example, related enone-pyridine hybrids exhibit monoclinic systems with β ≈ 91.7° and Z = 3. Data collection on a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) is recommended. Refinement using SHELXL software ensures R-factor < 0.06 .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR (to verify furan, pyridine, and azetidine moieties), FT-IR (C=O stretch ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS). For example, the (E)-configuration of the enone can be confirmed via coupling constants (J ≈ 15–16 Hz for trans olefin protons) in NMR .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects influencing the reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For instance, the electron-rich furan ring and electron-deficient pyridine-azetidine system may drive regioselective reactions. Solvent effects can be simulated using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Methodology : If NMR signals overlap (e.g., azetidine protons vs. pyridine protons), use 2D techniques like COSY, HSQC, or NOESY. For unexpected byproducts (e.g., Z-isomer formation), vary reaction kinetics by lowering temperature or using bulky bases to favor thermodynamic control. LC-MS can identify minor impurities .

Q. How does the compound’s bioactivity correlate with its structural features, and what in silico approaches validate this?

  • Methodology : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. The furan’s π-π stacking and azetidine’s conformational flexibility may enhance interactions. Pharmacophore modeling (e.g., Schrödinger Phase) highlights critical hydrogen-bond acceptors (pyridine oxygen) and hydrophobic regions (furan) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodology : Matrix effects in LC-MS/MS can be mitigated using isotope-labeled internal standards (e.g., deuterated analogs). Optimize mobile phases (acetonitrile/0.1% formic acid) for peak symmetry. Validate methods per ICH guidelines (precision ±15%, accuracy 85–115%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.